1-(6-(4-Acetylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(4-Acetylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one is a heterocyclic compound that features a piperazine ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-Acetylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one typically involves the reaction of 4-acetylpiperazine with a suitable pyridine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(6-(4-Acetylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(6-(4-Acetylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-(4-Acetylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Acetylpiperazin-1-yl)-3-(quinoxalin-2-ylamino)propan-1-one
- 1-(4-Acetylpiperazin-1-yl)-2-[2-(1,3,4-oxadiazol-2-yl)phenoxy]propan-1-one
- 1-(4-Acetylpiperazin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one
Uniqueness
1-(6-(4-Acetylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring and a pyridine ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H21N3O2 |
---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
1-[6-(4-acetylpiperazin-1-yl)-2-methylpyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C15H21N3O2/c1-4-14(20)13-5-6-15(16-11(13)2)18-9-7-17(8-10-18)12(3)19/h5-6H,4,7-10H2,1-3H3 |
InChI Key |
UOKNZZMHWOKNIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N=C(C=C1)N2CCN(CC2)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.